3-Amino-2-(aminomethyl)-1-propanol

Description

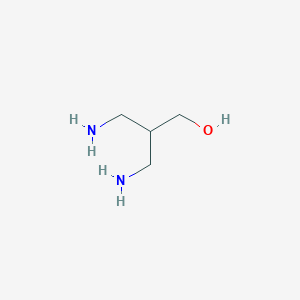

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(aminomethyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c5-1-4(2-6)3-7/h4,7H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWCNYCFWHBOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Amino 2 Aminomethyl 1 Propanol

Established Synthetic Routes to 3-Amino-2-(aminomethyl)-1-propanol

Traditional synthetic chemistry provides a foundation for constructing the carbon skeleton and introducing the necessary functional groups of this compound.

The synthesis of amino alcohols often begins from readily available precursors that are chemically modified through a sequence of reactions. A common strategy involves the reduction of carboxylic acid or ester functionalities to alcohols and the transformation of other groups into amines.

For instance, a general approach for synthesizing amino alcohols is the hydrogenation of amino acids or their esters. An example of this is the preparation of 2-amino-2-methyl-1-propanol, which can be synthesized in one step through the hydrogenolysis and reduction of an α-aminoisobutyric acid alkyl ester in the presence of a metal catalyst. google.com This process highlights a direct conversion of an amino acid derivative to the corresponding amino alcohol. google.com While this specific precursor leads to a different molecule, the principle can be applied to the synthesis of this compound by selecting an appropriate starting material.

A plausible multi-step pathway to this compound could start from a precursor like diethyl 2-(aminomethyl)malonate. The synthesis would involve the following conceptual steps:

Amidation: The ester groups of the malonate precursor could be converted to primary amides.

Reduction: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would then be used to simultaneously reduce both the amide and the ester functionalities to the corresponding amino and hydroxyl groups, yielding the target this compound.

Another established approach involves the reduction of nitro compounds. A suitable precursor for this route would be 2-(nitromethyl)-3-nitropropan-1-ol. The synthesis would proceed via:

Nitroalkane Precursor Synthesis: Creation of the dinitro alcohol structure.

Catalytic Hydrogenation: Simultaneous reduction of both nitro groups to primary amine groups using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. For complex molecules like branched amino alcohols, convergent and divergent approaches offer significant advantages in terms of efficiency and the ability to create molecular diversity.

Divergent Synthesis: This strategy begins with a common core intermediate which is then subjected to different reaction pathways to produce a variety of related structures. For instance, a key intermediate containing the propanol (B110389) backbone could be synthesized, from which various amino alcohols, including this compound, could be derived by introducing different amino functionalities in the final steps. nih.gov This method is particularly efficient for creating libraries of compounds for screening purposes. nih.govrsc.org

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the later stages. rsc.orgresearchgate.net For this compound, a convergent strategy might involve:

Fragment A Synthesis: Preparation of a three-carbon synthon containing the C1-hydroxyl and C2-aminomethyl functionalities, perhaps protected.

Fragment B Synthesis: A one-carbon unit containing the C3-amino group precursor.

| Synthetic Strategy | Description | Application to this compound |

| Linear Synthesis | Reactants are combined sequentially to build the final molecule step-by-step. | Starting from a simple 3-carbon molecule and adding functional groups one after another. |

| Divergent Synthesis | A common intermediate is used to create a library of structurally related compounds. nih.govrsc.org | A core structure is first built, then modified in the final steps to produce the target diamino alcohol and its analogs. nih.gov |

| Convergent Synthesis | Independent synthesis of molecular fragments that are later combined to form the final product. rsc.orgresearchgate.net | Separate synthesis of a C1-C2 fragment and a C3 fragment, followed by their coupling. rsc.org |

Novel and Green Chemistry Methodologies for this compound Production

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous materials, and utilizing renewable resources. These principles are increasingly applied to the production of fine chemicals like amino alcohols.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions. Innovations in catalytic systems are pivotal for the sustainable production of amino alcohols.

Asymmetric catalysis is another crucial area, particularly for producing enantiomerically pure amino alcohols, which are important in pharmaceuticals. google.com Chiral catalysts, such as transition metal complexes with bidentate phosphine (B1218219) ligands or spiroborate ester catalysts, can be used for the asymmetric hydrogenation of keto-amine precursors to yield optically active amino alcohols with high enantiomeric excess. google.comresearchgate.net

| Catalyst Type | Precursor Type | Target Product Class | Key Advantages |

| Ru-X-Y/AC Trimetallic | Amino Acid (e.g., 2-aminobutyric acid) google.com | Amino Alcohol | High yield at lower temperature and pressure, catalyst can be recycled. google.com |

| Transition Metal Complexes with Chiral Phosphines | β-Amino Ketones researchgate.net | Chiral β-Amino Alcohols | High enantioselectivity, enabling synthesis of optically pure compounds. researchgate.net |

| Spiroborate Ester Catalyst | α-Aminoketone google.com | Optically Active 3-amino-1-propanol derivatives | High yield and high optical purity (enantiomeric excess). google.com |

Shifting from petroleum-based feedstocks to renewable, bio-based resources is a primary goal of green chemistry. rsc.org Biomass, such as carbohydrates, lignocellulose, and bio-derived oils, offers a rich source of starting materials for chemical synthesis. nih.gov

For the synthesis of amino alcohols, bio-based precursors like amino acids derived from fermentation are attractive options. nih.govacs.org For example, enantiomerically pure 1,2-amino alcohols have been synthesized from L-phenylalanine using multi-enzyme pathways, demonstrating a sustainable route from a renewable material. nih.govacs.org

Glycerol (B35011), a co-product of biodiesel production, is an abundant and inexpensive three-carbon building block. Its structure (HOCH₂-CH(OH)-CH₂OH) makes it a conceptually ideal starting point for synthesizing propanol-based compounds like this compound. A potential bio-based route could involve:

Selective Oxidation: Enzymatic or catalytic oxidation of the primary and secondary hydroxyl groups of glycerol to introduce other functionalities.

Amination: Catalytic amination or reductive amination to install the two required amino groups.

Reduction/Transformation: Final chemical steps to achieve the target structure.

While challenging, the development of such pathways from glycerol or other biomass-derived feedstocks represents a significant step towards the sustainable production of this compound.

Optimization of Synthetic Efficiency and Yield for this compound

Maximizing the efficiency and yield of a synthetic process is crucial for its economic and environmental viability. This involves the systematic optimization of all reaction and purification steps. Key parameters that are typically optimized include reaction temperature, pressure, solvent, catalyst type and loading, and reactant concentrations.

For instance, in the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849), the yield was significantly influenced by the molar ratio of the reactants, reaction temperature, and reaction time. researchgate.net The optimal conditions were found to be a molar ratio of ammonia to the chloropropanediol of 15:1, a temperature of 50°C, and a reaction time of 4 hours, resulting in a 90% yield. researchgate.net Similar optimization studies would be essential for the synthesis of this compound.

Process Intensification Studies and Reaction Condition Optimization

Process intensification in chemical manufacturing aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of synthesizing this compound and related compounds, this involves a meticulous optimization of reaction conditions to maximize yield and purity while minimizing reaction time and by-product formation.

One of the primary strategies for process intensification is the careful control of reaction temperature. For instance, in the synthesis of structurally similar diamines like 1,3-diamino-2,2-dimethyl-propane from hydroxypivalaldehyde, a two-stage temperature process has been patented. This method involves an initial reaction at a lower temperature range (40°C to 150°C) followed by a second stage at a significantly higher temperature (220°C to 300°C). google.com This programmed temperature approach can lead to more advantageous yields by optimizing the rates of competing reaction pathways.

Furthermore, the optimization of reactant ratios and reaction time is crucial. In the synthesis of 3-amino-1,2-propanediol, a related amino alcohol, studies have demonstrated that adjusting the molar ratio of reactants, such as ammonia to 3-chloro-1,2-propanediol, alongside reaction temperature and duration, can lead to yields exceeding 90% with high purity. researchgate.net For the synthesis of this compound, a similar systematic approach to optimizing the ratio of the starting materials, catalyst loading, pressure, and reaction time would be essential for process intensification.

A hypothetical optimization study for the hydrogenation of a dinitrile precursor to this compound might explore the following parameters:

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Expected Outcome |

| Temperature (°C) | 50 - 150 | 100 | Increased reaction rate without significant side reactions |

| Hydrogen Pressure (bar) | 10 - 100 | 50 | Sufficient hydrogen availability for complete reduction |

| Catalyst Loading (wt%) | 1 - 10 | 5 | Cost-effective conversion with high efficiency |

| Reaction Time (h) | 1 - 12 | 6 | High conversion with minimal degradation of the product |

This systematic optimization, a core tenet of process intensification, allows for the development of a robust and efficient manufacturing process.

Exploration of Alternative Solvents for Enhanced Reaction Selectivity

The choice of solvent plays a pivotal role in directing the selectivity of a chemical reaction, particularly in catalytic hydrogenations where the formation of by-products is a common challenge. In the synthesis of this compound, which involves the reduction of two nitrile groups, controlling the reaction to favor the formation of the primary diamine over secondary or tertiary amines is critical.

Research into the hydrogenation of nitriles has shown that the nature of the solvent can significantly influence the product distribution. Protic solvents, such as ethanol, have been found to enhance the selectivity towards the formation of primary amines. researchgate.net This is attributed to the solvent's ability to solvate the intermediate imines, thereby hindering their condensation with the newly formed primary amine, which would otherwise lead to secondary amine impurities. In contrast, aprotic solvents like benzene (B151609) or cyclohexane (B81311) have been shown to result in lower primary amine selectivity. researchgate.net

For the synthesis of this compound, a range of solvents could be explored to enhance selectivity. A comparative study might include:

| Solvent Class | Specific Solvent | Expected Effect on Selectivity | Rationale |

| Protic | Ethanol | High | Solvation of imine intermediates, preventing side reactions. researchgate.net |

| Aprotic Polar | Tetrahydrofuran (THF) | Moderate to High | Good solubility of reactants and catalyst, may offer a balance of reactivity and selectivity. |

| Aprotic Polar | 2-Methyltetrahydrofuran (B130290) | Moderate to High | Similar to THF, often considered a greener alternative. |

| Aprotic Polar | Dioxane | Moderate | Can influence catalyst activity and selectivity. |

| Aprotic Nonpolar | Toluene | Low | Less effective at preventing side reactions leading to secondary amines. |

| Ethereal | Diethyl ether (Et2O) | Potentially High | Has shown effectiveness in related desymmetrization reactions of 2,2-disubstituted 1,3-propanediamines. sci-hub.se |

The selection of an optimal solvent would depend on a balance of factors including selectivity, reaction rate, cost, safety, and environmental impact. The use of greener solvents like 2-methyltetrahydrofuran is also an important consideration in modern chemical synthesis.

Reactivity and Mechanistic Studies of 3 Amino 2 Aminomethyl 1 Propanol

Investigation of Reaction Pathways Involving Amino and Hydroxyl Functionalities

The presence of both nucleophilic amino groups and a hydroxyl group on the same carbon framework allows for a variety of chemical transformations. The interplay between these functional groups governs the reaction pathways, leading to the formation of diverse molecular architectures.

Nucleophilic Substitution and Addition Reactions

The amino groups of 3-Amino-2-(aminomethyl)-1-propanol readily participate in nucleophilic substitution and addition reactions. A notable application is its use as a precursor in the synthesis of oxazolines. The reaction with acyl chlorides, for instance, proceeds through the nucleophilic attack of an amino group on the carbonyl carbon of the acyl chloride, followed by an intramolecular cyclization involving the hydroxyl group. wikipedia.org This process is a common and efficient method for constructing the oxazoline (B21484) ring system, which is a valuable scaffold in medicinal chemistry and asymmetric catalysis. wikipedia.orgnih.govresearchgate.net The general mechanism for oxazoline synthesis involves the reaction of an amino alcohol with a carboxylic acid or its derivative. nih.gov

The reaction typically begins with the formation of an amide intermediate, which then undergoes cyclization. nih.gov The use of coupling reagents can facilitate this one-pot synthesis.

Cyclization Reactions and Heterocycle Formation

The structure of this compound is conducive to cyclization reactions, leading to the formation of various heterocyclic compounds. One such example is its role as a precursor to 2,2-dimethylaziridine. This transformation involves the sulfation of the alcohol group, which converts it into a good leaving group, followed by an intramolecular nucleophilic attack by one of the amino groups to form the three-membered aziridine (B145994) ring. wikipedia.org

Proton Transfer Mechanisms in Acid-Base Equilibria

In aqueous solutions, this compound exhibits complex acid-base equilibria due to the presence of two amino groups and one hydroxyl group. Proton transfer reactions are fundamental to understanding the behavior of this molecule in different pH environments. masterorganicchemistry.com The amino groups can act as bases, accepting protons, while the hydroxyl group can act as an acid, donating a proton. libretexts.orgyoutube.com

The equilibria involve multiple species, including the neutral molecule, monoprotonated, diprotonated, and triprotonated forms, as well as the deprotonated alkoxide form. uni-greifswald.de The relative concentrations of these species are governed by their respective pKa values. The study of these equilibria is crucial for applications where the compound is used as a buffer or in processes sensitive to pH. Quantum-mechanical studies on similar amino alcohols, like 3-amino-1-propanol, have shown that water molecules can play a significant role in facilitating proton transfer during reactions, such as CO2 capture, by reducing the energy barrier for the process. rsc.org The hydroxyl group of the alkanolamine also significantly impacts the reaction energetics. rsc.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide valuable insights into the reaction mechanisms and the factors that influence the rate of chemical transformations involving this compound.

Solvent Effects on Reaction Kinetics

The choice of solvent can have a profound impact on the kinetics of reactions involving this compound. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, transition states, and products, thereby altering the reaction rate. For reactions involving charged species or polar transition states, polar solvents generally lead to faster rates. Conversely, nonpolar solvents may be preferred for reactions where nonpolar reactants are involved. The effect of the solvent on the kinetics of reactions of amino groups has been a subject of study. nih.gov

For instance, in the context of CO2 capture by aqueous amine solutions, the reaction kinetics are significantly influenced by the solvent. researchgate.net The reaction between CO2 and amines is believed to proceed through a zwitterion intermediate, and the rate of this reaction is dependent on the amine's structure and the properties of the solvent. mdpi.com

Catalysis by this compound in Organic Transformations

The bifunctional nature of this compound, possessing both basic amino groups and a potentially coordinating hydroxyl group, makes it a candidate for use as a catalyst in various organic transformations. mdpi.com Chiral derivatives of amino alcohols are widely used as catalysts or ligands in asymmetric synthesis. mdpi.comnih.gov

For example, optically active 3-amino-1-propanol derivatives can be synthesized through the asymmetric reduction of corresponding ketone precursors using a spiroborate ester catalyst. google.com These chiral amino alcohols are valuable intermediates for the synthesis of pharmaceuticals. While specific studies detailing the catalytic use of the parent this compound are not extensively documented in the provided search results, the broader class of amino alcohols is well-established in organocatalysis. mdpi.com These catalysts can activate substrates through the formation of enamines or through hydrogen bonding interactions, facilitating a wide range of asymmetric reactions. mdpi.com

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Theoretical investigations are crucial for building a fundamental understanding of how this compound interacts and reacts. Such studies would typically involve two main approaches: DFT and MD simulations.

Density Functional Theory (DFT) Studies of Transition States and Energy Barriers

DFT calculations are a cornerstone of computational chemistry for investigating reaction mechanisms. This method allows for the determination of the electronic structure of molecules to predict their geometries and energies. For this compound, DFT studies would be instrumental in:

Identifying Reaction Pathways: Mapping out the step-by-step process of a chemical reaction.

Locating Transition States: Determining the high-energy structures that molecules must pass through to transform from reactants to products.

Calculating Energy Barriers: Quantifying the activation energy required for a reaction to occur, which dictates the reaction rate.

A hypothetical DFT study on the reaction of this compound with a simple reactant, such as a hydroxyl radical, would likely involve calculating the energy profiles for hydrogen abstraction from the different C-H, N-H, and O-H bonds. The resulting data would indicate the most likely sites of initial attack and the relative stability of the resulting radicals.

Table 1: Hypothetical DFT Data for Reaction of this compound with a Generic Electrophile (Note: This table is illustrative and not based on published data for the specified compound.)

| Reaction Site | Transition State Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) |

| Primary Amine 1 | Data Not Available | Data Not Available |

| Primary Amine 2 | Data Not Available | Data Not Available |

| Hydroxyl Group | Data Not Available | Data Not Available |

| C-H (aminomethyl) | Data Not Available | Data Not Available |

| C-H (backbone) | Data Not Available | Data Not Available |

Molecular Dynamics Simulations of Reactant Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations would be critical for:

Conformational Analysis: Understanding the different three-dimensional shapes (conformations) the molecule can adopt and their relative stabilities. The flexibility of the carbon backbone and the rotation around single bonds would lead to a complex conformational landscape.

Solvent Effects: Simulating how the surrounding solvent molecules influence the structure and reactivity of the compound.

Reactant Interactions: Visualizing how reactants approach and orient themselves before a reaction takes place, providing insights into the initial steps of a chemical process.

An MD simulation of this compound in an aqueous solution, for instance, could reveal the preferred hydrogen bonding networks between the molecule and water, which in turn affects its solubility and reactivity.

Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulation (Note: This table is illustrative and not based on published data for the specified compound.)

| Dihedral Angle | Most Populated Angle (degrees) | Energy Minimum (kcal/mol) |

| H₂N-C-C-CH₂OH | Data Not Available | Data Not Available |

| C-C-CH₂-NH₂ | Data Not Available | Data Not Available |

| H₂N-C-C-OH | Data Not Available | Data Not Available |

Derivatization and Functionalization of 3 Amino 2 Aminomethyl 1 Propanol for Advanced Materials and Chemical Applications

Synthesis of Novel Derivatives of 3-Amino-2-(aminomethyl)-1-propanol

The presence of both nucleophilic amino groups and a hydroxyl group allows for a variety of chemical transformations, leading to the synthesis of novel derivatives with potential applications in pharmaceuticals, material science, and as chemical intermediates.

Amide and Imine Formation

The two primary amine groups of this compound readily undergo reactions typical of primary amines, such as acylation to form amides and condensation with carbonyl compounds to form imines (Schiff bases).

Amide Formation: The reaction with carboxylic acids, acid chlorides, or anhydrides can produce mono- or di-amides. masterorganicchemistry.com These reactions are fundamental in creating peptide-like structures or introducing new functional groups. masterorganicchemistry.comyoutube.com The reaction conditions can often be controlled to favor the formation of the mono- or di-substituted product. For instance, using a stoichiometric amount of the acylating agent at lower temperatures would favor mono-amidation.

Imine Formation: Condensation with aldehydes or ketones under acidic catalysis results in the formation of imines. libretexts.orglibretexts.org This reaction is reversible and is often used to protect the amine groups or to form new C=N bonds that can be further hydrogenated to stable secondary amines. libretexts.orggoogle.com The pH control is crucial for this transformation, with a mildly acidic environment (pH 4-5) generally providing the best results. libretexts.org

| Reactant | Product Type | General Reaction Conditions |

| Carboxylic Acid (R-COOH) + Dehydrating Agent (e.g., DCC) | Di-amide | Anhydrous solvent, room temperature |

| Acid Chloride (R-COCl) | Di-amide | Aprotic solvent, often with a non-nucleophilic base |

| Aldehyde (R-CHO) | Di-imine | Mildly acidic (pH ~5), removal of water |

| Ketone (R-CO-R') | Di-imine | Mildly acidic (pH ~5), removal of water |

This table presents plausible reactions based on the functional groups of this compound.

Ester and Ether Synthesis

The primary hydroxyl group of this compound can be functionalized to form esters and ethers, adding another layer of synthetic versatility.

Ester Synthesis: Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with an acid chloride or anhydride. These reactions are often carried out after protecting the more nucleophilic amine groups to prevent side reactions. A convenient method for the esterification of amino alcohols involves the use of trimethylchlorosilane with methanol (B129727) at room temperature. nih.gov

Ether Synthesis: The formation of ethers can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the presence of the acidic N-H protons, selective deprotonation of the O-H group can be challenging and may require careful selection of the base and reaction conditions.

| Reactant | Product Type | General Reaction Conditions |

| Carboxylic Acid (R-COOH) + Acid Catalyst | Ester | Heating, removal of water |

| Alkyl Halide (R-X) + Strong Base (e.g., NaH) | Ether | Anhydrous aprotic solvent |

This table presents plausible reactions based on the functional groups of this compound. Amine groups would likely require protection for selective O-functionalization.

Formation of Complex Polyfunctional Scaffolds

The trifunctional nature of this compound makes it an ideal starting material for the construction of complex, three-dimensional molecular scaffolds. By selectively protecting and reacting the amine and hydroxyl groups, a diverse range of polyfunctional molecules can be accessed. These scaffolds can serve as precursors for catalysts, ligands for metal complexes, or as core structures in combinatorial chemistry libraries for drug discovery. For example, derivatives of similar aminopropanols are used as building blocks for various pharmaceutical intermediates. google.com

This compound as a Building Block in Polymer Chemistry

The presence of two primary amine groups and a hydroxyl group allows this compound to function as a versatile monomer and crosslinking agent in the synthesis of various polymers.

Monomer in Polyurethane and Polyurea Synthesis

Polyurethanes (PUs): Polyurethanes are synthesized through the step-growth polymerization of diisocyanates with polyols. mdpi.com While the primary reactive groups in this compound for this reaction are the amines, the hydroxyl group can also participate, especially at elevated temperatures or with specific catalysts. The much higher reactivity of the amine groups with isocyanates compared to the hydroxyl group would lead to the initial formation of polyurea linkages.

Polyureas: The reaction between the diamine functionality of this compound and a diisocyanate would lead to the formation of a polyurea. This reaction is typically very fast and does not require a catalyst. The resulting polymer would contain urea (B33335) linkages, known for their high strength and thermal stability. The pendant hydroxyl group would be available for further modification or to influence the polymer's properties, such as hydrophilicity and adhesion.

| Polymer Type | Co-monomer | Key Linkage Formed |

| Polyurea | Diisocyanate (e.g., MDI, TDI) | Urea (-NH-CO-NH-) |

| Polyurethane (potential) | Diisocyanate (e.g., MDI, TDI) | Urethane (-O-CO-NH-) |

This table outlines the potential use of this compound as a monomer in polymer synthesis.

Crosslinking Agent for Advanced Polymer Architectures

With three reactive sites, this compound is an excellent candidate for use as a crosslinking agent to create branched or network polymer architectures. google.com In polymer systems containing reactive groups such as epoxides, isocyanates, or carboxylic acids, this molecule can form bridges between polymer chains.

For example, in epoxy resin systems, both the primary amine groups can react with the epoxy rings, leading to a highly crosslinked thermoset material. epoxy-europe.euhaz-map.com The hydroxyl group could either remain as a pendant group influencing the material's surface properties or participate in further reactions under specific conditions. This trifunctionality allows for the precise control of crosslink density, which in turn dictates the mechanical properties, thermal stability, and chemical resistance of the final polymer. google.com The use of such polyfunctional amino compounds as crosslinkers is a known strategy for developing robust coating compositions. epo.org

Functionalization of Polymer Surfaces and Nanocomposites (e.g., in polyketone modification)

The presence of two primary amine groups and a hydroxyl group on this compound makes it a prime candidate for the surface functionalization of a wide range of polymers and the modification of nanocomposites. These functional groups can readily participate in various chemical reactions to covalently attach the molecule to different substrates, thereby altering their surface properties.

The functionalization of polymer surfaces is a critical step in tailoring their properties for specific applications, such as improving adhesion, biocompatibility, and chemical resistance. The amine and hydroxyl groups of this compound can act as anchor points to graft the molecule onto polymer backbones. For instance, the amine groups can react with polymers containing electrophilic groups like epoxides, acid chlorides, or isocyanates. This type of surface modification can introduce a high density of hydrophilic and reactive functional groups. johnshopkins.edu

In the context of nanocomposites, materials like graphene nanoplatelets (GNPs) and silica (B1680970) nanoparticles are often functionalized to enhance their dispersion in polymer matrices and to improve the interfacial adhesion between the filler and the polymer. mdpi.com The amino and hydroxyl functionalities of this compound can be used to modify the surface of these nanomaterials. For example, the hydroxyl group can react with the surface of silica nanoparticles, while the amine groups provide reactive sites for further chemical transformations or for creating strong interactions with a polymer matrix. rsc.org The functionalization of multi-walled carbon nanotubes with poly(m-aminophenol) has been shown to be effective for the detection of aliphatic alcohols, highlighting the potential of amino-alcohol functionalized nanocomposites in sensor applications. researchgate.net

A particularly interesting application lies in the modification of aliphatic polyketones. These polymers, which feature a backbone of alternating carbon monoxide and olefin units, are known for their excellent mechanical and thermal properties. onlytrainings.comonlytrainings.com The carbonyl groups in the polyketone backbone are susceptible to nucleophilic attack, providing a route for post-polymerization modification. acs.orgitu.edu.tr While research has explored the modification of polyketones with various amines and alcohols, the use of a diamine alcohol like this compound offers unique possibilities. The two amine groups can react with adjacent carbonyl groups on the polyketone chain through a Paal-Knorr type reaction to form N-substituted pyrrole (B145914) units, thereby introducing a new heterocyclic structure into the polymer backbone. This modification would not only alter the chemical properties of the polyketone but could also introduce sites for further functionalization or for coordinating metal ions. The hydroxyl group would remain as a pendant functionality, further increasing the hydrophilicity and providing a site for subsequent reactions. This approach could lead to the development of novel functional polymers with applications in areas such as catalysis, chelation, and advanced coatings. sci-hub.se

Table 1: Potential Reactions for Functionalizing Surfaces with this compound

| Substrate Type | Reactive Group on Substrate | Functional Group on this compound | Resulting Linkage | Potential Application |

| Epoxy-functionalized Polymer | Epoxide | Amine | Amino-alcohol | Improved adhesion, biocompatibility |

| Polyurethane | Isocyanate | Amine/Hydroxyl | Urea/Urethane | Surface hydrophilization |

| Polyketone | Carbonyl | Amine | Pyrrole (via Paal-Knorr) | Creation of functional polymers |

| Silica Nanoparticles | Silanol (B1196071) | Hydroxyl | Siloxane | Enhanced dispersion in polymers |

| Graphene Oxide | Carboxyl, Epoxide | Amine | Amide, Amino-alcohol | Improved nanocomposite properties |

Utilization in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. wikipedia.orgnumberanalytics.com The structure of this compound, with its multiple hydrogen bond donors (amine and hydroxyl groups) and acceptors (the nitrogen and oxygen lone pairs), makes it an excellent candidate for constructing complex supramolecular architectures through self-assembly and for participating in host-guest interactions.

Molecular self-assembly is the spontaneous organization of molecules into well-defined structures driven by non-covalent interactions. wikipedia.org Polyfunctional molecules, like this compound, can form intricate networks through a variety of interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govacs.org

The two primary amine groups and the hydroxyl group in this compound can participate in extensive hydrogen bonding networks. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional structures. The study of the self-assembly of such polyfunctional amines is crucial for understanding how to control the formation of these structures and for designing new materials with specific functions. nih.govmdpi.com For example, the self-assembly of amino-terminated molecules on surfaces can be used to create functional monolayers for applications in biosensors and electronics. rsc.org The specific geometry and functionality of this compound could lead to the formation of unique, ordered supramolecular structures with potential applications in areas like crystal engineering and the development of functional organic materials. The self-assembly of bifunctional molecules is known to be complex and can be influenced by factors such as the solvent and the presence of other molecules. nih.gov

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. wikipedia.org The multiple functional groups of this compound make it an attractive guest molecule for a variety of host systems.

The primary ammonium (B1175870) ions that can be formed from the amine groups under acidic conditions are known to bind strongly to the cavities of crown ethers. rsc.orgrsc.orgresearchgate.net The binding is primarily driven by N-H···O hydrogen bonds between the ammonium group and the oxygen atoms of the crown ether. rsc.org The presence of two amine groups in this compound means that it could potentially bind to two crown ether molecules simultaneously or to a larger host molecule with multiple binding sites. This could lead to the formation of more complex host-guest systems, such as pseudorotaxanes or catenanes. vt.edu Furthermore, the hydroxyl group could provide an additional point of interaction, enhancing the stability and selectivity of the host-guest complex. The ability to form stable complexes with host molecules opens up possibilities for applications in areas such as chemical sensing, separation processes, and the development of molecular switches. mdpi.com

Table 2: Potential Host-Guest Interactions with this compound as the Guest

| Host Molecule | Binding Site on Host | Interacting Group on Guest | Primary Driving Force | Potential Application |

| 18-Crown-6 | Polyether oxygen atoms | Ammonium (protonated amine) | N-H···O Hydrogen Bonding | Selective ion transport, sensing |

| Cyclodextrins | Hydrophobic cavity | Alkyl backbone | Hydrophobic interactions | Drug delivery, catalysis |

| Calixarenes | Phenolic hydroxyl groups | Amine/Hydroxyl | Hydrogen Bonding, π-π stacking | Molecular recognition, separation |

| Cucurbiturils | Carbonyl portals | Ammonium (protonated amine) | Ion-dipole, hydrogen bonding | Encapsulation, stabilization |

Coordination Chemistry and Ligand Design Based on 3 Amino 2 Aminomethyl 1 Propanol

Design and Synthesis of Metal Complexes with 3-Amino-2-(aminomethyl)-1-propanol Ligands

No experimental or theoretical studies investigating the coordination modes and denticity of this compound have been found. Based on its structure, which features two primary amine groups and one hydroxyl group, it could potentially act as a bidentate or tridentate ligand. The two amine nitrogens and the hydroxyl oxygen could all serve as donor atoms to a metal center. The actual denticity would depend on factors such as the metal ion's size, charge, and coordination preferences, as well as the reaction conditions.

There are no specific reports on the synthesis of either mononuclear or polynuclear complexes involving this compound as a ligand. The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The formation of mononuclear versus polynuclear species would be influenced by the metal-to-ligand ratio, the pH of the solution, and the nature of the counter-ions present.

Spectroscopic Characterization of this compound Metal Complexes

No NMR spectroscopic data for metal complexes of this compound are available in the literature. Generally, upon coordination to a metal ion, the NMR signals of the ligand's protons and carbons in close proximity to the metal center would be expected to show chemical shifts. For a diamagnetic complex, changes in the chemical shifts of the protons on the aminomethyl and methylene (B1212753) groups, as well as the carbon atoms of the propanol (B110389) backbone, would provide insights into the coordination environment.

Specific IR and Raman spectroscopic data for metal complexes of this compound have not been reported. In general, coordination of the amino groups to a metal center would lead to shifts in the N-H stretching and bending vibrations. Similarly, coordination of the hydroxyl group would alter the O-H stretching frequency. These changes in vibrational frequencies would serve as evidence of complex formation.

Theoretical Studies on Coordination Geometries and Electronic Structures

Theoretical and computational chemistry are powerful tools for predicting and understanding the behavior of metal complexes, including their geometry, stability, and electronic properties. These methods complement experimental data and provide insights that are often difficult to obtain through empirical means alone.

Electronic Structure Calculations for Metal Complexes

Electronic structure calculations, such as those based on Density Functional Theory (DFT), are a cornerstone of modern coordination chemistry. These calculations provide detailed information about the distribution of electrons within a molecule, the nature of chemical bonds, and the energies of molecular orbitals. For related amino alcohol ligands, such as 3-amino-1-propanol and 2-amino-2-methyl-1-propanol, DFT studies have been employed to investigate their coordination to metal ions like zinc(II). rsc.orgnih.govwhiterose.ac.uksci-hub.se These studies have successfully predicted binding modes and elucidated the electronic properties of the resulting complexes. rsc.orgnih.govwhiterose.ac.uksci-hub.se

However, a specific search for electronic structure calculations on metal complexes of this compound did not yield any dedicated studies. The additional aminomethyl group in this ligand, compared to simpler amino alcohols, introduces more potential coordination sites and conformational flexibility, making theoretical analysis essential for a complete understanding of its coordination behavior. The absence of such studies indicates a promising area for future research.

Ligand Field Theory Applications in Complex Design

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.orglibretexts.orgoregonstate.edu It focuses on the interaction between the metal d-orbitals and the ligands, explaining the splitting of d-orbital energies and its consequences on the spectroscopic, magnetic, and thermodynamic properties of the complexes. wikipedia.orglibretexts.orgoregonstate.edu LFT is instrumental in designing complexes with specific properties, such as color, spin state, and reactivity.

The application of LFT is highly dependent on the geometry of the complex and the nature of the ligand. For a ligand like this compound, which can potentially act as a bidentate or tridentate ligand through its nitrogen and oxygen donor atoms, LFT would be crucial in predicting the d-orbital splitting patterns in its metal complexes. This, in turn, would allow for the rational design of complexes for various applications.

Unfortunately, no specific applications of Ligand Field Theory to complexes of this compound have been reported in the scientific literature reviewed. While the principles of LFT are general, their application to a specific ligand requires either experimental data (like UV-Vis spectra) or detailed electronic structure calculations to determine the ligand field parameters. In the absence of such data for this compound complexes, a detailed LFT analysis is not possible at this time.

Applications of 3 Amino 2 Aminomethyl 1 Propanol Derivatives in Catalysis

Organocatalysis Mediated by 3-Amino-2-(aminomethyl)-1-propanol Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. The structural motif of 1,3-diamines, which is central to this compound, is particularly effective in this context, enabling various activation modes.

Derivatives of this compound can function as potent Brønsted base catalysts due to the presence of primary amine groups. These basic sites can deprotonate acidic protons of substrates, initiating reactions such as Michael additions and aldol (B89426) reactions. For instance, chiral 1,3-diamine derivatives have been designed and successfully employed in asymmetric Mannich reactions of ketones. acs.orgnii.ac.jp In these systems, it is hypothesized that one primary amine group forms a nucleophilic enamine intermediate with a ketone, while the other amine group, often a tertiary amine in the designed catalyst, can interact with the electrophile. acs.orgnii.ac.jp

Furthermore, the amine functionalities can act as Lewis bases. In this role, the lone pair of electrons on the nitrogen atom can activate substrates. This dual functionality is a hallmark of many effective organocatalysts, allowing for the simultaneous activation of both the nucleophile and the electrophile, often leading to high efficiency and stereoselectivity. mdpi.com While specific studies on this compound in this exact role are not extensively documented, the principles are well-established with structurally similar 1,3-diamine catalysts. acs.orgnii.ac.jp For example, catalysts bearing both a primary and a tertiary amine in a 1,3-relationship have been shown to cooperatively catalyze Mannich reactions with high enantioselectivity. acs.orgnii.ac.jp

The catalytic performance of related amino alcohol derivatives has also been explored. Chiral amino alcohols, which can be readily synthesized from amino acids, have been used as ligands in a variety of asymmetric transformations, including reductions and conjugate additions. polyu.edu.hk

Understanding the mechanism of organocatalytic cycles is crucial for the rational design of new and improved catalysts. For reactions catalyzed by 1,3-diamine derivatives, mechanistic studies suggest a cooperative action between the two amine groups. acs.orgnii.ac.jp In the asymmetric Mannich reaction, for example, the primary amine is believed to form an enamine intermediate with the ketone substrate. acs.orgnii.ac.jp The second amine group, which may be protonated by an acid co-catalyst, can then activate the electrophilic imine through hydrogen bonding, orienting it for a stereoselective attack by the enamine. acs.org This dual activation model, where the catalyst acts as both an enamine-former (covalent catalysis) and a Brønsted acid/hydrogen-bond donor, explains the high stereoselectivities observed. acs.org

Kinetic and spectroscopic experiments on related diamine-tethered bis(thiourea) organocatalysts in the asymmetric Henry reaction have provided further insights into the cooperative nature of these systems. acs.org While detailed mechanistic studies specifically employing this compound derivatives are still emerging, the established mechanisms for other 1,3-diamines provide a strong framework for predicting their behavior in organocatalytic cycles. acs.orgnii.ac.jpacs.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. youtube.com The ability to functionalize the organic linkers makes MOFs highly versatile platforms for catalysis. nih.gov Amine-functionalized MOFs, in particular, have shown great promise for applications such as CO2 capture. mdpi.comresearchgate.net

The incorporation of amine functionalities into MOFs can be achieved either by direct synthesis using an amine-bearing linker or by post-synthetic modification (PSM) of a pre-existing MOF. nih.govrsc.orgresearchgate.netbath.ac.uk PSM is a powerful technique that allows for the introduction of functional groups that might not be stable under the conditions of direct MOF synthesis. nih.govrsc.org For instance, MOFs like IRMOF-3, which contains a primary amino group on its terephthalate (B1205515) linker, can be modified post-synthetically. bath.ac.ukrsc.org

While the direct use of a linker derived from this compound is not widely reported, the synthesis of diamine-functionalized MOFs provides a clear blueprint. A notable example is the diamine-functionalized MOF, IRMOF-74-III-(CH₂NH₂)₂, which was synthesized to study its interaction with CO₂. acs.org In another approach, ethylenediamine (B42938) (ED) was used to decorate Al-based MOFs (MOF-520), resulting in a material with enhanced CO₂/N₂ separation efficiency. mdpi.com The general strategy involves preparing an amino-tagged MOF and then using coupling reagents to attach desired molecules, a method that has been demonstrated with various peptide coupling agents under mild conditions. rsc.orgrsc.org

The table below summarizes synthesis methods for representative amine-functionalized MOFs.

| MOF | Functional Group | Synthesis Method | Metal Node | Organic Linker | Reference |

|---|---|---|---|---|---|

| IRMOF-74-III-(CH₂NH₂)₂ | Diamine | Direct Synthesis | Mg²⁺ | 2′,5′-bis(aminomethyl)-3,3″-dioxido-[1,1′:4′,1″-terphenyl]-4,4″-dicarboxylate | acs.org |

| ED@MOF-520 | Ethylenediamine | Post-Synthetic Modification | Al³⁺ | Biphenyl-3,3',5,5'-tetracarboxylic acid | mdpi.com |

| pip₂–Mg₂(dobpdc) | Piperazine | Post-Synthetic Modification | Mg²⁺ | 4,4′-dioxidobiphenyl-3,3′-dicarboxylate (dobpdc) | acs.org |

| UiO-66/PEI | Polyethylenimine | Post-Synthetic Modification (Impregnation) | Zr⁴⁺ | 1,4-benzenedicarboxylic acid | researchgate.net |

The primary catalytic application of MOFs functionalized with diamines like this compound and its analogs is CO₂ capture. The amine groups act as active sites for CO₂ adsorption through Lewis acid-base interactions. mdpi.com This chemisorption mechanism is highly effective for capturing CO₂, even from flue gas or directly from the air. mdpi.comdntb.gov.ua

In the case of the diamine-functionalized IRMOF-74-III-(CH₂NH₂)₂, solid-state NMR studies revealed that under dry conditions, the major product of CO₂ chemisorption is carbamic acid. acs.org However, in the presence of water vapor, the equilibrium shifts to favor the formation of ammonium (B1175870) carbamate (B1207046), which binds CO₂ more strongly. acs.org This highlights the crucial role of humidity in the capture process. Thermal analysis showed that the captured CO₂ could be released at relatively low temperatures (onset at 47 °C for the dry sample and 65 °C for the humid sample), indicating the potential for regenerative CO₂ capture systems. acs.org

Diamine-appended Mg₂(dobpdc) frameworks exhibit exceptional CO₂ capacities and selectivities. acs.org Interestingly, some of these materials show a combined chemisorption and physisorption mechanism, allowing for CO₂ uptake that exceeds the theoretical limit of one CO₂ molecule per diamine. acs.org For example, the material pip₂–Mg₂(dobpdc) demonstrated a total CO₂ capacity of 4.9 mmol/g at 25 °C, with a significant portion attributed to physisorption in pockets formed by the ammonium carbamate chains created during chemisorption. acs.org

The table below presents the CO₂ capture performance of various amine-functionalized MOFs.

| MOF Material | CO₂ Capacity (mmol/g) | Conditions | Adsorption Mechanism | Reference |

|---|---|---|---|---|

| IRMOF-74-III-(CH₂NH₂)₂ | ~1.5 (at 0.1 bar) | 25 °C, dry | Chemisorption (Carbamic Acid) | acs.org |

| pip₂–Mg₂(dobpdc) | 4.9 (total) | 25 °C | Chemisorption & Physisorption | acs.org |

| ED@MOF-520 | ~2.5 (at 1 bar) | 0 °C | Chemisorption | mdpi.com |

| UiO-66/PEI | 3.13 | 25 °C | Chemisorption | researchgate.net |

Heterogeneous Catalysis Using Immobilized this compound Derivatives

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst separation, recovery, and reusability, which are crucial for industrial applications. dntb.gov.uamdpi.com Amine-functionalized molecules, including derivatives of this compound, can be anchored to various supports like silica (B1680970) or polymers to create robust heterogeneous catalysts. dntb.gov.uanih.gov

A common method for immobilization involves grafting aminosilanes, such as (3-aminopropyl)trimethoxysilane (APTMS), onto silica surfaces. nih.govresearchgate.net This approach has been used to create heterogeneous catalysts for reactions like the Knoevenagel condensation. nih.gov For example, silica monoliths functionalized with APTMS have been successfully used as catalysts in continuous-flow reactors, demonstrating high conversion rates and good long-term stability. nih.gov

Another strategy involves the use of polymer supports. Polystyrene-based resins, for example, can be functionalized with amino groups to support catalysts. dntb.gov.uamdpi.com A dioxidovanadium(V) complex was immobilized on chloromethylated polystyrene and used as a highly active and recyclable catalyst for the Biginelli reaction, achieving yields of up to 95%. mdpi.com Similarly, palladium catalysts have been supported on amine-functionalized glycidyl (B131873) methacrylate (B99206) terpolymers for use in Suzuki-Miyaura cross-coupling reactions. epa.gov These supported catalysts could be recycled multiple times, although a gradual decrease in activity was sometimes observed. epa.gov

While specific examples detailing the immobilization of this compound are scarce, the extensive research on immobilizing other primary amines and diamines provides a clear pathway for its application as a versatile, solid-supported heterogeneous catalyst. mdpi.comnih.govepa.gov

Catalyst Support Functionalization and Immobilization Techniques

The functionalization of catalyst supports with ligands like this compound derivatives is a critical step in creating robust and efficient heterogeneous catalysts. The primary and secondary amine groups, along with the hydroxyl group of this particular diamino alcohol, offer multiple points for covalent attachment to a variety of support materials.

Common Catalyst Supports and Functionalization Strategies:

Silica (SiO₂): The surface of silica is rich in silanol (B1196071) groups (Si-OH), which can be readily functionalized. A common method involves reacting the support with an organosilane, such as (3-isocyanatopropyl)triethoxysilane. The isocyanate group can then react with the primary or secondary amine of the this compound derivative to form a stable urea (B33335) linkage. Alternatively, the hydroxyl group of the amino alcohol could be reacted with a pre-functionalized silica surface.

Alumina (B75360) (Al₂O₃): Similar to silica, alumina surfaces possess hydroxyl groups that can be exploited for functionalization, although the surface chemistry can be more complex.

Polymers: Polymeric supports like polystyrene-divinylbenzene (PS-DVB) are often used. Functionalization can be achieved by first chloromethylating the polymer and then reacting it with the amine groups of the this compound derivative.

Carbon-Based Materials: Materials like activated carbon or carbon nanotubes can be oxidized to create carboxylic acid groups on their surface. These can then be activated (e.g., with thionyl chloride) to form acyl chlorides, which readily react with the amine functionalities of the ligand.

Immobilization of Catalytic Species:

Once the support is functionalized with the this compound derivative, the pendant amine and hydroxyl groups can act as chelating ligands to immobilize a catalytically active metal center. For instance, a transition metal precursor (e.g., a palladium or rhodium salt) could be introduced, which would coordinate with the nitrogen and oxygen atoms of the immobilized ligand. This chelation effect is expected to provide a stable anchoring of the metal, preventing leaching during the catalytic process.

Enhanced Catalytic Performance and Recyclability Studies

The use of ligands like this compound derivatives to support catalysts is anticipated to enhance both catalytic performance and recyclability.

Expected Enhancements in Catalytic Performance:

The electronic and steric properties of the immobilized ligand can significantly influence the activity and selectivity of the catalytic center. The electron-donating nature of the amino groups can modulate the electron density of the metal center, which can, in turn, affect its catalytic activity. The specific stereochemistry of the ligand could also induce enantioselectivity in asymmetric catalysis, a highly desirable feature in the synthesis of chiral molecules.

While no specific studies on this compound exist, research on other amino-functionalized supports has demonstrated these effects. For example, the immobilization of palladium on amino-functionalized polymers has been shown to create highly active catalysts for cross-coupling reactions.

Recyclability:

A major advantage of heterogeneous catalysts is the ease of separation from the reaction mixture and the potential for reuse. The strong covalent bonds formed during the functionalization and immobilization process are designed to prevent the catalyst from detaching from the support.

A hypothetical recyclability study for a catalyst supported on a this compound-functionalized material would involve:

Performing the catalytic reaction.

Separating the catalyst by filtration or centrifugation.

Washing the catalyst with appropriate solvents to remove any adsorbed products or byproducts.

Drying the catalyst.

Reusing the catalyst in a new batch of the reaction under the same conditions.

Monitoring the catalytic activity and selectivity over multiple cycles.

The results of such a study would likely be presented in a table format, as shown in the hypothetical example below.

Hypothetical Recyclability Data for a Palladium Catalyst on this compound-Functionalized Silica

| Cycle | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1 | 98 | 95 |

| 2 | 97 | 95 |

| 3 | 96 | 94 |

| 4 | 95 | 94 |

| 5 | 93 | 93 |

This table would illustrate the stability of the catalyst over repeated uses. A minimal loss in activity and selectivity over several cycles would indicate a successful and robust heterogeneous catalyst.

Advanced Characterization Techniques for 3 Amino 2 Aminomethyl 1 Propanol and Its Research Derivatives

Spectroscopic Methodologies for Structural Elucidation of Advanced Derivatives

Spectroscopic techniques are indispensable for confirming the covalent structure of newly synthesized derivatives of 3-Amino-2-(aminomethyl)-1-propanol. These methods provide detailed information on molecular weight, connectivity, and the electronic environment of atoms within a molecule.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of reaction products derived from this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental formula of a molecule. This is particularly useful when synthesizing novel derivatives where the expected product must be distinguished from potential isomers or byproducts.

In the synthesis of derivatives of related 1,3-diaminopropan-2-ols, HRMS has been used to definitively confirm the structures of the final products. researchgate.net For instance, after a multi-step synthesis, the exact mass of the target molecule is measured and compared against the calculated theoretical mass. A close match provides strong evidence for the successful synthesis. The fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic losses of functional groups.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

| Property | Value |

| Derivative | N,N'-dibenzyl-2-(hydroxymethyl)propane-1,3-diamine |

| Molecular Formula | C18H24N2O |

| Calculated Mass | 284.1889 g/mol |

| Observed Mass (M+H)+ | 285.1962 m/z |

| Technique | Electrospray Ionization (ESI) |

This level of precision is essential for validating new chemical entities before proceeding with further characterization or application studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and advanced NMR techniques provide deeper insights into the structure and dynamics of this compound derivatives.

Two-Dimensional (2D) NMR: While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of nuclei, complex derivatives of this compound often yield overlapping signals that are difficult to interpret. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve these ambiguities by showing correlations between different nuclei.

COSY (¹H-¹H): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.

HSQC (¹H-¹³C): Correlates directly bonded proton and carbon atoms, allowing for definitive assignment of carbon signals based on their attached protons.

For example, in the characterization of complex 1,3-diaminopropan-2-ol derivatives, ¹H-¹H COSY NMR was used to unambiguously confirm the connectivity of the atoms. researchgate.net

Solid-State NMR (ssNMR): For insoluble or semi-crystalline materials, such as polymers and composites derived from this compound, solution-state NMR is not feasible. Solid-state NMR is a powerful technique to analyze the molecular structure in its native solid state. creative-biostructure.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and provide information on polymer crystallinity, chain mobility, and morphology. creative-biostructure.commdpi.com ssNMR is crucial for understanding how the diamine monomer is incorporated into a polymer backbone and for studying intermolecular interactions in polymer blends or composites. creative-biostructure.commdpi.com

Diffraction Methods for Solid-State Structure Analysis

Diffraction methods are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. They provide definitive information on bond lengths, bond angles, and crystal packing.

When a pure derivative of this compound, or a metal complex thereof, can be grown as a single crystal, X-ray diffraction provides an unparalleled level of structural detail. The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed 3D map of electron density, from which the positions of individual atoms can be determined.

This method has been used to characterize metal complexes where related diamine or amino alcohol ligands coordinate to a metal center. For instance, single-crystal X-ray diffraction analysis of a complex involving a Schiff base ligand derived from a diamine revealed a square pyramidal geometry around the metal center. weizmann.ac.il Such studies are vital for understanding the coordination chemistry of this compound, which can act as a chelating ligand in various catalytic and material applications. A study on a manganese(III)-Schiff base complex derived from a similar 1,3-propylenediamine backbone provided precise bond lengths and angles, confirming the coordination environment. mdpi.com

Table 2: Example Crystallographic Data for a Metal Complex

| Parameter | Value | Reference |

| Compound | {Mn(salpn)(H₂O)}₃MoO₄·2H₂O | mdpi.com |

| Crystal System | Hexagonal | mdpi.com |

| Space Group | P6₃/m | mdpi.com |

| a (Å) | 14.027 | mdpi.com |

| c (Å) | 17.487 | mdpi.com |

| V (ų) | 1142.6 | mdpi.com |

Note: 'salpn' is a Schiff base ligand derived from 1,3-propylenediamine.

Powder X-ray Diffraction (PXRD) is used for the structural characterization of microcrystalline materials. wikipedia.org Instead of a single crystal, a finely ground powder is used, which contains a vast number of crystallites in random orientations. libretexts.orgcarleton.edu The resulting diffraction pattern is a fingerprint that is unique to a specific crystalline phase.

PXRD is widely used for:

Phase Identification: Identifying unknown crystalline materials by comparing their diffraction pattern to a database. wikipedia.org

Purity Assessment: Detecting the presence of crystalline impurities in a sample. carleton.edu

Lattice Parameter Determination: Calculating the dimensions of the unit cell. libretexts.org

In the context of this compound derivatives, PXRD can be used to characterize the crystallinity of new materials, confirm the formation of a specific polymorph, or analyze the structure of functionalized materials where single crystals cannot be obtained. researchgate.net For example, the XRD patterns of certain metal-Schiff base complexes have shown them to be amorphous or nanocrystalline, information that is crucial for understanding their physical properties. ijcce.ac.ir

Thermal Analysis of Polymeric and Composite Materials

When this compound is used as a monomer or cross-linking agent to create polymers (e.g., polyurethanes) or composites, its thermal stability and phase behavior are critical properties. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate these characteristics. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify phase transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For polyurethanes, DSC can reveal the glass transition of soft segments, which relates to the flexibility of the polymer at low temperatures. nih.govresearchgate.net

Table 3: Illustrative Thermal Properties of a Polyurethane Material

| Property | Description | Typical Value Range | Analytical Technique |

| Glass Transition (Tg) | Temperature at which the amorphous regions of the polymer transition from a rigid to a rubbery state. | -30 to 50 °C | DSC |

| Decomposition Temp. (Td) | Temperature at which the material begins to chemically degrade. | 250 to 400 °C | TGA |

| Char Yield | The percentage of material remaining at high temperatures after decomposition. | 5 to 30 % | TGA |

These techniques provide essential data for evaluating the performance of materials derived from this compound in applications where they may be exposed to varying thermal conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of materials. By precisely measuring the change in mass as a function of temperature, TGA provides critical data on the temperatures at which degradation processes occur.

In the context of this compound, a TGA thermogram would be expected to show an initial mass loss corresponding to the volatilization of any residual solvent or adsorbed water. This would be followed by one or more sharp decreases in mass at higher temperatures, indicating the decomposition of the organic molecule. The presence of two amine groups and a hydroxyl group may lead to a complex, multi-step decomposition pattern. The precise temperatures of these degradation steps are indicative of the compound's intrinsic thermal stability.

Table 1: Representative TGA Data for Alcohol-Containing Polymers

This table illustrates typical data obtained from TGA experiments on related polymer systems, showcasing how thermal degradation behavior is characterized. The data is based on studies of Poly(vinyl alcohol) (PVA).

| Material | Heating Rate (K/min) | Onset of Significant Degradation (°C) | Temperature at 60% Weight Loss (°C) |

|---|---|---|---|

| PVA | 5 | 248 | ~380 |

| PVA | 10 | 262 | ~380 |

Data sourced from literature on PVA thermal analysis. nih.gov

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is widely used to determine key properties such as melting point, glass transition temperature, and enthalpy of phase transitions. nih.govmalvernpanalytical.com

For amino alcohols and their derivatives, DSC is instrumental in characterizing their physical state and phase behavior. Studies on long-chain 2-amino alcohols have successfully used DSC to identify and study thermodynamically stable crystalline phases and their transition temperatures. nih.gov In research on various amino acids, DSC provides precise data on their melting points and the energy required for this transition, offering insights into the stability of their crystalline structures. rsc.org Similarly, investigations into the interactions of alcohols with other molecules, like lipid bilayers, utilize DSC to observe shifts in phase transition temperatures, indicating molecular interactions. nih.gov

When analyzing this compound, a DSC scan would reveal endothermic peaks corresponding to melting if the substance is crystalline. The temperature at the peak of this transition is the melting point (Tm). If the compound is amorphous, a step-like change in the baseline, known as the glass transition (Tg), would be observed instead. The area under the melting peak can be integrated to calculate the enthalpy of fusion (ΔH), which is a measure of the energy required to melt the crystal structure. This data is vital for understanding the compound's physical stability and for quality control.

Table 2: Illustrative DSC Data for Amino Acids

Future Directions and Emerging Research Avenues for 3 Amino 2 Aminomethyl 1 Propanol

Integration into Multifunctional Materials Design

The dual-functionality of 3-Amino-2-(aminomethyl)-1-propanol, with its nucleophilic amine and hydroxyl groups, makes it an exemplary candidate for the design of multifunctional materials. These materials are engineered to perform multiple roles within a system, leading to enhanced efficiency, reduced complexity, and lower costs. mdpi.com

The primary amine groups can act as reactive sites for polymerization or as anchoring points for other functional molecules. For instance, they can serve as effective curing agents for epoxy resins, a concept demonstrated with other polyfunctional amines. google.com This integration can lead to epoxy networks with enhanced mechanical properties, such as improved flexural and impact strength. google.com

Furthermore, the hydroxyl group can participate in esterification or etherification reactions, allowing the compound to be grafted onto various polymer backbones or surfaces. This could be leveraged to create "smart" materials that respond to external stimuli like pH or temperature, a characteristic observed in other aminofunctional polymers. researchgate.net The ability to tailor the material's properties by modifying the structure of the diamino alcohol opens up possibilities for creating materials with tunable characteristics.

A key area of exploration is the development of hybrid organic-inorganic materials. By reacting this compound with silane (B1218182) coupling agents, it is conceivable to create novel sol-gel materials. These hybrids could exhibit a combination of the flexibility and functionality of the organic component with the durability and thermal stability of the inorganic network. Research on similar amino-alcohol-based sol-gel materials has shown promise for applications such as support films for optical sensors due to their favorable optical and electrical properties.

| Potential Multifunctional Material Application | Role of this compound | Anticipated Benefit |

| Advanced Epoxy Composites | Curing agent and cross-linker. | Enhanced mechanical strength and thermal stability. google.com |

| Stimuli-Responsive Polymers | Functional monomer or cross-linker. | Materials that change properties in response to pH or temperature. researchgate.net |

| Hybrid Organic-Inorganic Coatings | Organic precursor in sol-gel synthesis. | Improved adhesion, corrosion resistance, and tunable optical properties. |

| Functionalized Surfaces | Surface modification agent. | Creation of surfaces with specific biocompatibility or catalytic activity. |

Role in Sustainable Chemical Processes and Circular Economy Models

The principles of green chemistry and the circular economy are increasingly guiding chemical research and industrial practices. This compound has the potential to play a significant role in these paradigms. Its structure lends itself to use in more sustainable chemical transformations.

One promising avenue is its application in catalyst-free chemical recycling processes. For example, amino alcohols have been demonstrated to be effective in the depolymerization of plastics like polycarbonates under mild conditions. The amine and hydroxyl groups can act synergistically to break down the polymer chains, allowing for the recovery of valuable monomers and the creation of new, high-value-added chemicals. This aligns with the goals of a circular economy by transforming waste into a resource.

Moreover, the use of amino alcohols in green glycosylation reactions, which are performed directly from unprotected monosaccharides, showcases another potential sustainable application. This avoids the need for multiple protection and deprotection steps, which generate significant waste. The potential for this compound to mediate such reactions could be a valuable area of future research.

The synthesis of the compound itself can also be approached from a green chemistry perspective. The use of renewable starting materials and energy-efficient catalytic processes for its production would further enhance its sustainability profile.

| Sustainable Process | Potential Role of this compound | Contribution to Circular Economy/Green Chemistry |

| Chemical Recycling of Polymers | Depolymerization agent. | Enables the breakdown of waste plastics into valuable chemical feedstocks. |

| Catalyst-Free Reactions | Nucleophilic reagent. | Reduces reliance on potentially toxic and expensive metal catalysts. |

| Bio-based Hardeners | Component in the synthesis of bio-based epoxy hardeners. | Reduces the carbon footprint of thermoset materials. |

| Green Glycosylation | Reaction mediator. | Simplifies synthetic pathways and reduces waste generation. |

Advanced Computational Modeling for Predictive Research and Materials Discovery

Computational modeling has become an indispensable tool in modern materials science, allowing for the prediction of material properties and the rational design of new materials. For a molecule like this compound, computational methods can provide significant insights and accelerate research and development.

Density functional theory (DFT) can be employed to understand the electronic structure and reactivity of the molecule. This can help in predicting how it will interact with other molecules, such as monomers in a polymerization reaction or a metal ion in a coordination complex. Such understanding is crucial for designing new catalysts or functional materials with desired properties.

Molecular dynamics (MD) simulations can be used to model the behavior of polymers and materials incorporating this compound. For instance, MD could predict the cross-linking density and resulting mechanical properties of an epoxy resin cured with this compound. It could also be used to simulate the self-assembly of hybrid materials or the conformation of the molecule at an interface.

Furthermore, high-throughput computational screening, combined with machine learning, can be utilized to explore a vast chemical space of derivatives of this compound for specific applications. By systematically modifying the molecular structure in silico and calculating the relevant properties, researchers can identify the most promising candidates for experimental synthesis and testing. This approach has been successfully used to discover new materials for a variety of applications.

| Computational Technique | Application to this compound Research | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and interaction energies. | Understanding of reaction mechanisms and prediction of chemical behavior. |

| Molecular Dynamics (MD) | Simulation of polymer networks, self-assembly, and interfacial behavior. | Prediction of macroscopic material properties and dynamic processes. |

| High-Throughput Screening | Virtual screening of derivative libraries for desired properties. | Accelerated discovery of new functional molecules and materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions in a complex environment (e.g., in a solvent or on a surface). | Accurate prediction of reaction pathways and transition states. |

Exploration of New Application Domains in Niche Technologies

Beyond the broader areas of multifunctional materials and sustainable chemistry, the unique properties of this compound make it a candidate for several niche technological applications.

One such area is in the formulation of specialized coatings and adhesives. Its polyfunctional nature could lead to superior adhesion to a variety of substrates. For example, silicon-containing amines have been synthesized for use as adhesion promoters in high-tech hybrid products.

In the realm of coordination chemistry, the two amine groups and one hydroxyl group can act as a tridentate ligand, capable of forming stable complexes with various metal ions. These metal complexes could find applications in catalysis, as sensors, or as building blocks for metal-organic frameworks (MOFs). The ability to fine-tune the electronic and steric properties of the ligand by modifying the carbon backbone could lead to complexes with tailored reactivity and selectivity.